molecular formula C27H34N2O3 B11347843 N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11347843
M. Wt: 434.6 g/mol
InChI Key: MDHBJZCFSYVYRK-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes an azepane ring, a methoxyphenyl group, and a benzofuran core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with an electrophilic intermediate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions, using methoxybenzene as a starting material.

    Final Coupling: The final coupling step involves the reaction of the benzofuran core with the azepane and methoxyphenyl intermediates under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran or azepane rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Reagents like halogens (Cl2, Br2), alkylating agents (R-X), and nucleophiles (NH3, OH-) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Modulating Receptors: The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Interfering with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the azepane ring, methoxyphenyl group, and benzofuran core allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C27H34N2O3

Molecular Weight

434.6 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C27H34N2O3/c1-18-15-19(2)25-20(3)26(32-24(25)16-18)27(30)28-17-23(29-13-7-5-6-8-14-29)21-9-11-22(31-4)12-10-21/h9-12,15-16,23H,5-8,13-14,17H2,1-4H3,(H,28,30)

InChI Key

MDHBJZCFSYVYRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCCCC4)C)C

Origin of Product

United States

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